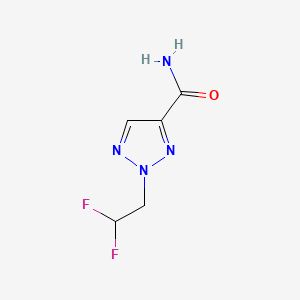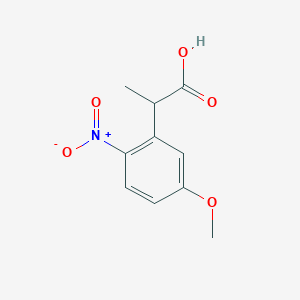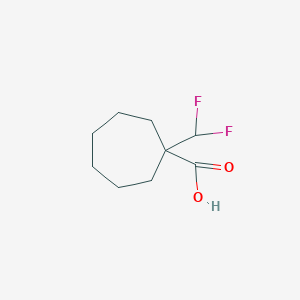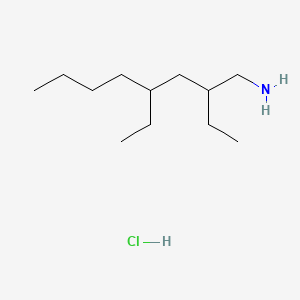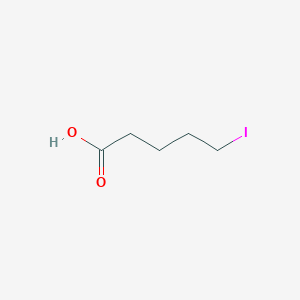![molecular formula C15H23N3O4 B13553181 2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)
2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate is a complex organic compound characterized by its spirocyclic structure. This compound is notable for its unique arrangement of functional groups, which include tert-butyl, methyl, cyano, and diazaspiro nonane moieties. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: This step involves the cyclization of appropriate precursors to form the spirocyclic nonane structure.
Functional Group Introduction: Subsequent steps introduce the tert-butyl, methyl, and cyano groups through various organic reactions such as alkylation, nitrile formation, and esterification.
Final Assembly: The final step involves the coupling of the diazaspiro nonane core with the dicarboxylate groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or reduce other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Halogenating agents, nucleophiles such as amines or alcohols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate
- 2,7-Diazaspiro[3.5]nonane-2-carboxylic acid tert-butyl ester
- tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride
Uniqueness
2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate is unique due to its specific combination of functional groups and spirocyclic structure. This uniqueness imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C15H23N3O4 |
|---|---|
Poids moléculaire |
309.36 g/mol |
Nom IUPAC |
2-O-tert-butyl 7-O-methyl 3-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate |
InChI |
InChI=1S/C15H23N3O4/c1-14(2,3)22-13(20)18-10-15(11(18)9-16)5-7-17(8-6-15)12(19)21-4/h11H,5-8,10H2,1-4H3 |
Clé InChI |
ADBSJDAGFFPNNX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2(C1C#N)CCN(CC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


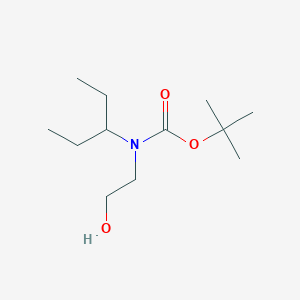
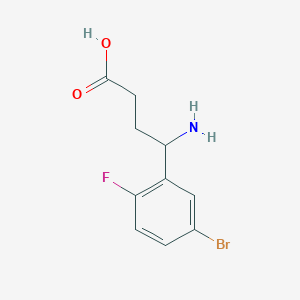
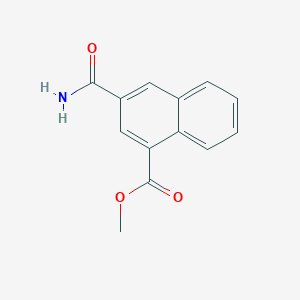
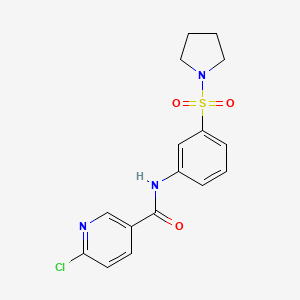
![4-{4-amino-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl}phenylsulfurofluoridate](/img/structure/B13553127.png)
